molecular formula C20H24N4OS B12276851 2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12276851
M. Wt: 368.5 g/mol
InChI Key: OYBVVHOHHKTLIL-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated ketone.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable diamine and a halogenated compound.

    Final Coupling: The final step involves coupling the benzodiazole core with the thiazole and azetidine moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C20H24N4OS/c1-12-17(26-13(2)21-12)18(25)23-10-14(11-23)24-16-9-7-6-8-15(16)22-19(24)20(3,4)5/h6-9,14H,10-11H2,1-5H3

InChI Key

OYBVVHOHHKTLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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